Cas no 493036-35-4 (ethyl 5-(2-aminoethyl)thiophene-2-carboxylate)

Ethyl 5-(2-aminoethyl)thiophene-2-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both an ethyl ester and a primary amine group. The thiophene backbone contributes to its stability and potential applications in pharmaceuticals, agrochemicals, and materials science. Its aminoethyl side chain allows for further derivatization, making it useful in peptide coupling, polymer modification, and ligand design. The ethyl ester group offers flexibility in hydrolysis or transesterification reactions. This compound is particularly advantageous in medicinal chemistry for constructing heterocyclic scaffolds or as a precursor for bioactive molecules. Its balanced polarity ensures good solubility in common organic solvents, facilitating synthetic workflows.
ethyl 5-(2-aminoethyl)thiophene-2-carboxylate structure
493036-35-4 structure
Product Name:ethyl 5-(2-aminoethyl)thiophene-2-carboxylate
CAS No:493036-35-4
MF:C9H13NO2S
MW:199.27002120018
MDL:MFCD28900242
CID:1532949
PubChem ID:69548408
Update Time:2025-06-09

ethyl 5-(2-aminoethyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 5-(2-aminoethyl)-, ethyl ester
    • ethyl 5-(2-aminoethyl)thiophene-2-carboxylate
    • EN300-19594310
    • SCHEMBL5736276
    • 493036-35-4
    • MDL: MFCD28900242
    • Inchi: 1S/C9H13NO2S/c1-2-12-9(11)8-4-3-7(13-8)5-6-10/h3-4H,2,5-6,10H2,1H3
    • InChI Key: IEEFCZRODHBBOJ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=CC=C1CCN

Computed Properties

  • Exact Mass: 199.06679
  • Monoisotopic Mass: 199.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 52.32

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Additional information on ethyl 5-(2-aminoethyl)thiophene-2-carboxylate

Introduction to Ethyl 5-(2-aminoethyl)thiophene-2-carboxylate (CAS No. 493036-35-4)

Ethyl 5-(2-aminoethyl)thiophene-2-carboxylate, a compound with the chemical formula C10H13NO2S, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound is characterized by its thiophene core, which is a heterocyclic aromatic ring containing sulfur, and its carboxylate ester group, which contributes to its reactivity and potential biological activity. The presence of an aminoethyl side chain further enhances its versatility, making it a valuable scaffold for drug design and development.

The compound's unique structural features have garnered interest in recent years due to its potential applications in the synthesis of novel therapeutic agents. Specifically, the thiophene ring is known for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The carboxylate ester functionality allows for further chemical modifications, enabling the creation of derivatives with tailored properties. Additionally, the aminoethyl group can serve as a linker or anchor for bioconjugation strategies, facilitating the development of targeted therapies.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of thiophene derivatives in drug discovery. Studies have demonstrated that molecules incorporating thiophene rings exhibit enhanced binding affinity to biological targets, making them promising candidates for therapeutic intervention. For instance, research has shown that thiophene-based compounds can interact with enzymes and receptors involved in metabolic pathways, offering potential treatments for diseases such as diabetes and obesity.

The aminoethyl side chain in Ethyl 5-(2-aminoethyl)thiophene-2-carboxylate also plays a crucial role in its pharmacological profile. This group can form hydrogen bonds with polar residues in proteins, improving drug-receptor interactions. Furthermore, the presence of both an amino group and a carboxylate group allows for salt formation, which can enhance solubility and bioavailability—critical factors in drug formulation.

In the context of modern drug development, Ethyl 5-(2-aminoethyl)thiophene-2-carboxylate has been explored as a precursor for more complex molecules. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacokinetic properties. For example, modifications to the carboxylate ester group can lead to improved metabolic stability, while alterations to the aminoethyl side chain can enhance target specificity. These findings underscore the compound's potential as a building block in medicinal chemistry.

The synthesis of Ethyl 5-(2-aminoethyl)thiophene-2-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the functionalization of a thiophene precursor, followed by the introduction of an aminoethyl group and subsequent esterification. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research applications.

From a biological perspective, Ethyl 5-(2-aminoethyl)thiophene-2-carboxylate has shown promise in preclinical studies. Its structural features suggest potential activity against various diseases, including neurological disorders and infectious diseases. Ongoing research aims to elucidate its mechanism of action and identify new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and ultimately bring new treatments to patients.

The growing interest in thiophene derivatives is also driven by their environmental sustainability. Unlike some traditional pharmaceuticals derived from petroleum-based sources, thiophene-based compounds can be synthesized from renewable resources. This aligns with global efforts to develop greener alternatives in medicine and chemistry.

In conclusion, Ethyl 5-(2-aminoethyl)thiophene-2-carboxylate (CAS No. 493036-35-4) is a versatile and promising compound with significant implications for pharmaceutical research. Its unique structural features—particularly the thiophene core, carboxylate ester group, and aminoethyl side chain—make it a valuable scaffold for drug design. Recent advancements in synthetic chemistry and computational biology continue to expand its potential applications, reinforcing its importance as a key molecule in modern medicinal chemistry.

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